![molecular formula C11H12N2O3 B368759 4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid CAS No. 393802-66-9](/img/structure/B368759.png)

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

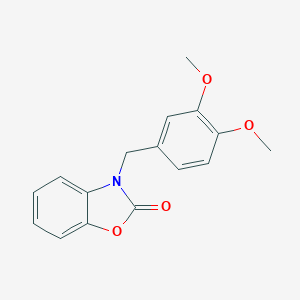

4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS Number: 393802-66-9) is a chemical compound with the linear formula C11H12N2O3 . It falls into the category of rare and unique chemicals, and its molecular weight is approximately 220.23 g/mol. Sigma-Aldrich provides this product to early discovery researchers .

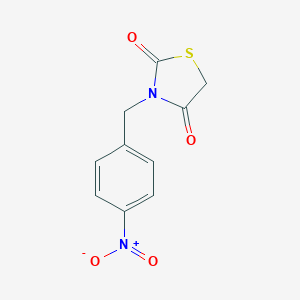

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a pyridine ring. The compound contains two methyl groups at positions 4 and 8, a carbonyl group (C=O) at position 2, and a carboxylic acid group (COOH) at position 4. The 3D structure of this compound can be visualized using molecular modeling tools .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and chemical properties of pyrimido[4,5-b]quinolines and related compounds offer a glimpse into the chemical versatility and synthetic accessibility of pyrido[1,2-a]pyrimidine derivatives. A study by Nandha Kumar et al. (2001) demonstrates the synthesis of pyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid and anthranilic acid, highlighting the potential for developing biologically active compounds through heterocyclic fusion strategies (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Biological Applications

Pyrimidine derivatives, including pyrido[1,2-a]pyrimidine analogs, have been extensively studied for their biological and pharmacological properties. Pyrimidines are known for their anti-inflammatory, anticancer, and antimicrobial activities, making them valuable scaffolds in medicinal chemistry. Rashid et al. (2021) provide a comprehensive review of the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, highlighting their therapeutic potential (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, & Ahmad, 2021).

Optical and Electronic Applications

The development of optical sensors and materials for optoelectronic applications is another area where pyrido[1,2-a]pyrimidine derivatives and related compounds have shown promise. Jindal and Kaur (2021) discuss the role of pyrimidine derivatives as optical sensors, emphasizing their biological and medicinal applications alongside their utility in sensing technologies (Jindal & Kaur, 2021).

Catalysis and Synthetic Methodologies

The use of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives is explored by Parmar, Vala, and Patel (2023), illustrating the significance of these compounds in the pharmaceutical industry and their broad synthetic applications (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

4,8-dimethyl-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-3-4-13-8(5-7)12-9(14)6-11(13,2)10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWIJJMJPPKQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=O)CC(N2C=C1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine](/img/structure/B368702.png)

![N'-[(3Z)-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B368705.png)

![4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine](/img/structure/B368708.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide](/img/structure/B368712.png)

![3-[(4-ethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B368722.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B368730.png)

![N-{4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]phenyl}acetamide](/img/structure/B368739.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)